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molecular formula C9H10N2O2 B8336960 6-amino-3,4-dimethyl-3H-benzoxazol-2-one

6-amino-3,4-dimethyl-3H-benzoxazol-2-one

Cat. No. B8336960
M. Wt: 178.19 g/mol
InChI Key: XNHBYNYWPSWEPB-UHFFFAOYSA-N
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Patent
US08952014B2

Procedure details

500 μL (6.58 mmol) TFA were added to 500 mg (1.80 mmol) tert-butyl (3,4-dimethyl-2-oxo-2,3-dihydro-benzoxazol-6-yl)-carbamate in 10 mL DCM and the mixture was stirred for 1.5 h at RT. Then the reaction mixture was evaporated down, the residue was made alkaline and extracted with DCM. The organic phase was dried on sodium sulphate, filtered and evaporated down.
Name
Quantity
500 μL
Type
reactant
Reaction Step One
Name
tert-butyl (3,4-dimethyl-2-oxo-2,3-dihydro-benzoxazol-6-yl)-carbamate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.[CH3:8][N:9]1[C:13]2[C:14]([CH3:26])=[CH:15][C:16]([NH:18]C(=O)OC(C)(C)C)=[CH:17][C:12]=2[O:11][C:10]1=[O:27]>C(Cl)Cl>[NH2:18][C:16]1[CH:15]=[C:14]([CH3:26])[C:13]2[N:9]([CH3:8])[C:10](=[O:27])[O:11][C:12]=2[CH:17]=1

Inputs

Step One
Name
Quantity
500 μL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
tert-butyl (3,4-dimethyl-2-oxo-2,3-dihydro-benzoxazol-6-yl)-carbamate
Quantity
500 mg
Type
reactant
Smiles
CN1C(OC2=C1C(=CC(=C2)NC(OC(C)(C)C)=O)C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1.5 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the reaction mixture was evaporated down
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The organic phase was dried on sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated down

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
NC1=CC2=C(N(C(O2)=O)C)C(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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